REACTION_CXSMILES
|
[CH:1]1C=[CH:3][C:4]([C:23]([OH:25])=[O:24])=[C:5](C2C3C=CC(O)=CC=3OC3C=2C=CC(C=3)=O)[CH:6]=1.N1C=NN=N1.C(N(C(C)C)P(OCC)[O:36]CC)(C)C.[CH2:45]([Cl:47])Cl.C(Cl)(Cl)Cl>C1COCC1>[Cl:47][C:45]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:1]=1)[C:23]([O:25][OH:36])=[O:24] |f:3.4|
|
Name
|
formula II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorescein diphosphate tetraethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
N1N=NN=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(P(OCC)OCC)C(C)C
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CH2Cl2 CHCl3
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for ˜1.5 hours or until the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(44 mmol) is added
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to yield a very light yellow solution
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature until TLC
|
Type
|
CUSTOM
|
Details
|
(˜5 minutes)
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled back to 0° C
|
Type
|
TEMPERATURE
|
Details
|
upon heating
|
Type
|
WASH
|
Details
|
washed with saturated NaCl (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over Na2SO4
|
Type
|
ADDITION
|
Details
|
The dried solution is added to the 0° C. reaction mixture
|
Type
|
CUSTOM
|
Details
|
to yield a cloudy yellowish solution
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature until TLC
|
Type
|
CUSTOM
|
Details
|
completion (˜10 minutes)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solvent is removed from the reaction mixture in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting yellow gum is dissolved in EtOAc (˜100 mL)
|
Type
|
WASH
|
Details
|
The solution is washed with 10-20% sodium thiosulfate/H2O (1×100 mL), saturated NaHCO3 (1×100 mL), and saturated NaCl (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO2
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
upon heating
|
Type
|
TEMPERATURE
|
Details
|
upon heating
|
Type
|
ADDITION
|
Details
|
50 mL of methanol are added to the gum
|
Type
|
CUSTOM
|
Details
|
to precipitate the high-Rf material
|
Type
|
CUSTOM
|
Details
|
The solid is removed by filtration, and methanol
|
Type
|
CUSTOM
|
Details
|
is removed from the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting product is purified by column chromatography under the following conditions
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 32 mmol | |
AMOUNT: MASS | 5.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |